
2-(2,4-dichlorophenoxy)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide, also known as DPP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the group of herbicides, but its applications go beyond weed control. DPP has been found to have various biological activities that make it a useful tool for studying different physiological and biochemical processes.
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Inflammatory Agents
Research has explored the use of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, which are structurally related to the queried compound, as potential antimicrobial and anti-inflammatory agents. These compounds have been synthesized and evaluated for their antibacterial and antifungal activities, with some also being screened for anti-inflammatory properties (Kendre, Landge, & Bhusare, 2015).
Antiviral Activities
Compounds closely related to the queried chemical have been studied for their antiviral properties, particularly against Herpes simplex type-1 (HSV-1). This research involved the synthesis of pyrazole and isoxazole derivatives and their subsequent screening for antiviral activity (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Coordination Chemistry
Studies in coordination chemistry have included compounds with elements of the queried chemical's structure, particularly focusing on phenylcyanamidoruthenium scorpionate complexes. These complexes have been synthesized and characterized, exploring their potential in various chemical applications (Harb et al., 2013).
Heterocyclic Synthesis
The synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives has been explored using β-oxoanilides. This research contributes to the broader understanding of heterocyclic chemistry and the potential applications of such compounds (Hussein, Harb, & Mousa, 2008).
Ultrasound Irradiation in Synthesis
The use of ultrasound irradiation for the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates has been investigated. This method aims to reduce reaction times and improve regioselectivity in the synthesis process (Machado et al., 2011).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2/c1-14(27-19-8-7-17(21)11-18(19)22)20(26)23-9-10-25-13-16(12-24-25)15-5-3-2-4-6-15/h2-8,11-14H,9-10H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAQRFZIQPTEJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=C(C=N1)C2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2392300.png)
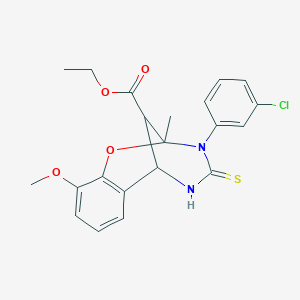
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2392302.png)

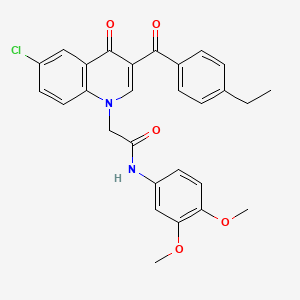
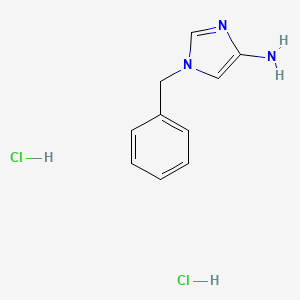
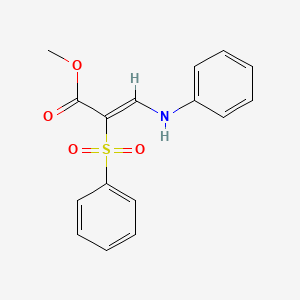
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2392309.png)
![(2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2392310.png)
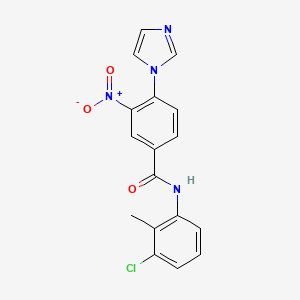
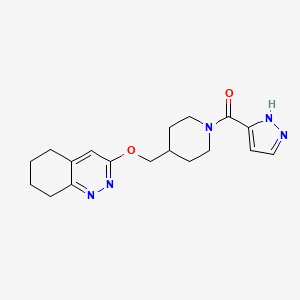
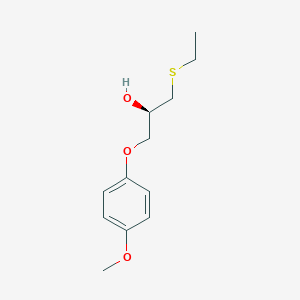
![8-(3-((3-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2392318.png)
![N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2392320.png)